molecular formula C18H19NO5 B2877622 N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 1798523-54-2

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2877622
CAS No.: 1798523-54-2
M. Wt: 329.352
InChI Key: JXEQRFZLUKLWLD-UHFFFAOYSA-N
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Description

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that features both furan and benzofuran moieties

Scientific Research Applications

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some furan derivatives have been found to exhibit antimicrobial activity .

Future Directions

The future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve exploring its biological activity, given the known activities of some furan derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a benzofuran carboxylic acid derivative under specific conditions. For example, the reaction may involve the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, especially at the 2-position, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Furanones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated benzofuran derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide is unique due to its dual furan and benzofuran structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-18(21,10-13-6-4-8-23-13)11-19-17(20)15-9-12-5-3-7-14(22-2)16(12)24-15/h3-9,21H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEQRFZLUKLWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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